molecular formula C28H24ClN3O4S B11670802 N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide

N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B11670802
M. Wt: 534.0 g/mol
InChI Key: WPJUJPNQBQHFOS-NDZAJKAJSA-N
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Description

N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxy group, a hydrazinecarbonyl moiety, and a benzenesulfonamide structure, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzyloxy Intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Hydrazone Formation: The 4-benzyloxybenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Benzenesulfonamide: The hydrazone intermediate is then coupled with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the hydrazinecarbonyl moiety can form hydrogen bonds with active site residues. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-[4-(Methoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide
  • N-({N’-[(E)-[4-(Ethoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide

Uniqueness

N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide is unique due to the presence of the benzyloxy group, which provides additional hydrophobic interactions and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H24ClN3O4S

Molecular Weight

534.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H24ClN3O4S/c29-24-10-7-11-25(18-24)32(37(34,35)27-12-5-2-6-13-27)20-28(33)31-30-19-22-14-16-26(17-15-22)36-21-23-8-3-1-4-9-23/h1-19H,20-21H2,(H,31,33)/b30-19+

InChI Key

WPJUJPNQBQHFOS-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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